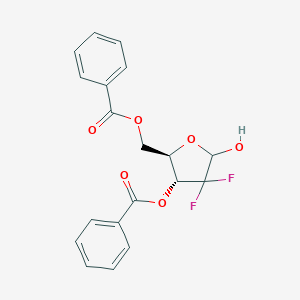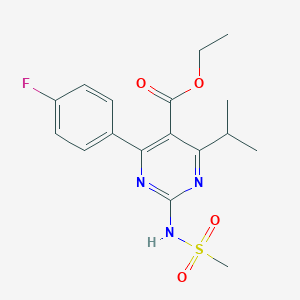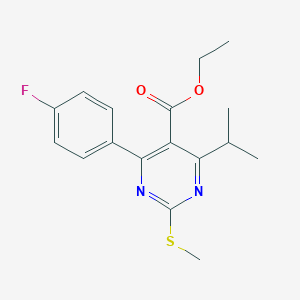
Cutri2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cutri2 is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective agonist of the receptor protein GPR55, which is a member of the G protein-coupled receptor (GPCR) family. The compound has been shown to have a high affinity for GPR55 and has been used in a variety of scientific studies to investigate the physiological and biochemical effects of GPR55 activation.
Wirkmechanismus
Cutri2 acts as a selective agonist of GPR55, which is a G protein-coupled receptor that is expressed in a variety of tissues throughout the body. Upon activation by Cutri2, GPR55 initiates a signaling cascade that can lead to a variety of physiological and biochemical effects. The precise mechanism of action of Cutri2 on GPR55 is still being investigated, but it is thought to involve the activation of downstream signaling pathways that modulate cellular function.
Biochemische Und Physiologische Effekte
Cutri2 has been shown to have a variety of biochemical and physiological effects in scientific studies. Some of the effects that have been observed include the regulation of cell proliferation, apoptosis, and migration, as well as the modulation of pain perception and inflammation. The compound has also been shown to have effects on cardiovascular physiology, including the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cutri2 in scientific research is its high selectivity for GPR55, which allows for specific investigation of the effects of GPR55 activation. Additionally, the compound has been shown to be stable and can be easily synthesized in large quantities. However, one limitation of Cutri2 is that its effects may be influenced by other signaling pathways or receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on Cutri2 and its effects on GPR55 signaling. One area of interest is the investigation of the role of GPR55 in cancer biology, as the receptor has been shown to be overexpressed in some types of cancer. Additionally, further studies on the effects of GPR55 activation on pain perception and inflammation may have implications for the development of new therapies for chronic pain and inflammatory conditions. Finally, the development of more selective and potent GPR55 agonists may allow for even more specific investigation of the role of GPR55 in various physiological and biochemical processes.
Synthesemethoden
Cutri2 is synthesized using a multistep process that involves the use of organic chemistry techniques. The initial step involves the synthesis of a key intermediate, which is then subjected to further reactions to generate the final product. The synthesis of Cutri2 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
Cutri2 has been used in a variety of scientific studies to investigate the role of GPR55 in various physiological and biochemical processes. Some of the areas of research that have utilized Cutri2 include cancer biology, neurobiology, and cardiovascular physiology. The compound has been used to investigate the effects of GPR55 activation on cell proliferation, apoptosis, and migration, as well as the role of GPR55 in pain perception and inflammation.
Eigenschaften
CAS-Nummer |
106639-28-5 |
|---|---|
Produktname |
Cutri2 |
Molekularformel |
C14H12CuN2O8 |
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
copper;2,3-dihydroxy-6-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+; |
InChI-Schlüssel |
HQPSCKYSOXQNET-FDGPNNRMSA-L |
Isomerische SMILES |
C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.[Cu+2] |
SMILES |
C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2] |
Kanonische SMILES |
C1=CC(=O)C(=C(C1=CNO)[O-])O.C1=CC(=O)C(=C(C1=CNO)[O-])O.[Cu+2] |
Synonyme |
bis(2,3,4-trihydroxybenzaldoxyimato)copper(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



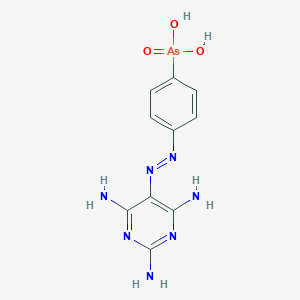
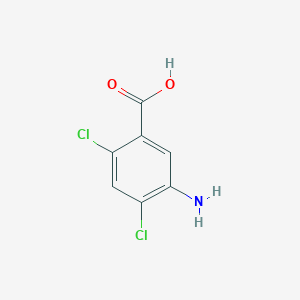
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
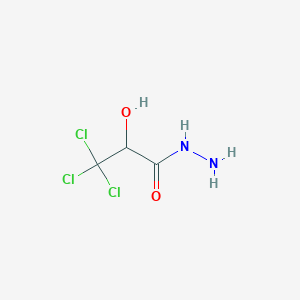
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

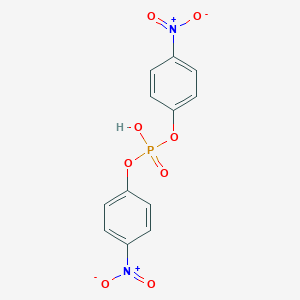
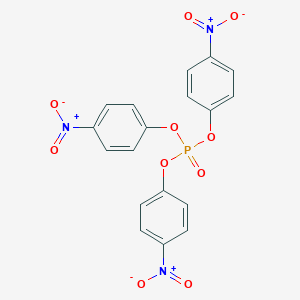
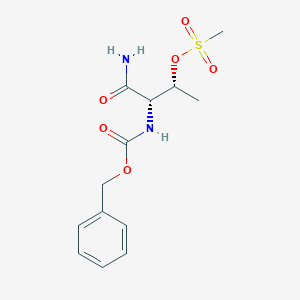
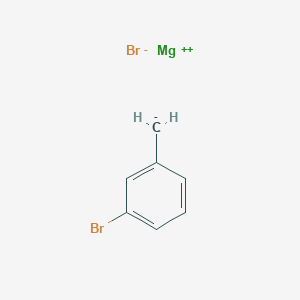
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
